

Technical Guide: BOC-NH-PEG2-propene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BOC-NH-PEG2-propene**

Cat. No.: **B1676993**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BOC-NH-PEG2-propene**, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

BOC-NH-PEG2-propene, systematically named tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate, is a PEG-based linker.^[1] It incorporates a tert-butyloxycarbonyl (BOC) protected amine and a terminal propene group, connected by a two-unit polyethylene glycol (PEG2) spacer. This structure allows for its application in bioconjugation and targeted drug delivery systems.^[2]

Property	Value	Source
CAS Number	2410236-85-8	[1] [2] [3]
Molecular Formula	C12H23NO4	[2] [3]
Molecular Weight	245.3153 g/mol	[1]
Systematic Name	tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate	[1]
Synonyms	BOC-NH-PEG2-propene, tert-butyl N-{2-[2-(prop-2-en-1- yloxy)ethoxy]ethyl}carbamate	[1] [2]
SMILES	CC(C) (C)OC(=O)NCCOCCOCC=C	[3]
Storage Temperature	-20°C	[3]

Role in PROTAC Development

BOC-NH-PEG2-propene serves as a linker in the synthesis of PROTACs.[\[2\]](#)[\[3\]](#) PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides spatial separation between the two binding ligands of the PROTAC, and its flexibility can be crucial for the effective formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

A typical workflow for utilizing a BOC-protected linker like **BOC-NH-PEG2-propene** in PROTAC synthesis involves the deprotection of the BOC group to reveal a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase. The terminal propene group can be functionalized or used in subsequent reactions to attach the target protein ligand.

PROTAC Synthesis Workflow

Experimental Protocols

Synthesis of **BOC-NH-PEG2-propene**

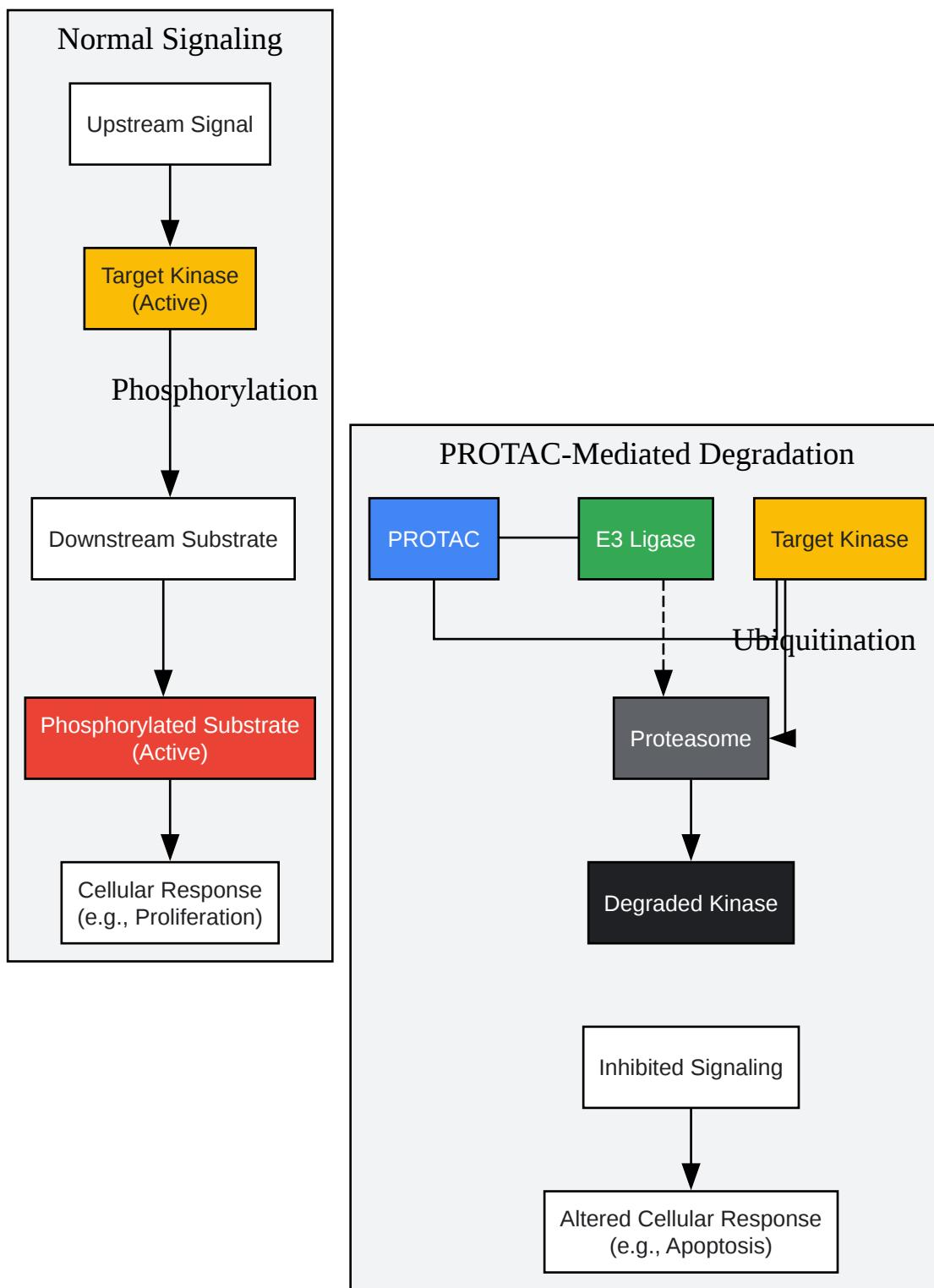
The synthesis generally involves a few key steps:

- Preparation of the PEG Linker: This typically starts with the reaction of ethylene glycol derivatives to build the PEG2 chain.
- BOC Protection: The amine group on the PEG linker is protected using di-tert-butyl dicarbonate (Boc₂O). This step is crucial for controlling reactivity in subsequent steps.
- Introduction of the Propene Group: A propene moiety is introduced to the other end of the PEG linker, often through a Williamson ether synthesis using an allyl halide.[2]

Deprotection of the BOC Group

The tert-butyloxycarbonyl (BOC) protecting group can be removed under mild acidic conditions to yield the free amine. A common laboratory-scale protocol is as follows:

- Dissolve the **BOC-NH-PEG2-propene** in a suitable solvent such as dichloromethane (DCM) or dioxane.
- Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of TFA to DCM.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the solvent and excess acid under reduced pressure.
- The resulting amine salt can be used directly in the next step or neutralized with a mild base.


[Click to download full resolution via product page](#)

BOC Deprotection Workflow

Applications in Signaling Pathway Analysis

The primary application of PROTACs synthesized using linkers like **BOC-NH-PEG2-propene** is to induce the degradation of a specific target protein. This allows researchers to study the downstream effects of protein knockdown and elucidate signaling pathways.

For example, if a PROTAC is designed to target a specific kinase in a cancer cell line, the degradation of this kinase would be expected to inhibit the phosphorylation of its downstream substrates. This would, in turn, affect the signaling cascade and potentially lead to apoptosis or cell cycle arrest.

[Click to download full resolution via product page](#)

PROTAC Mechanism of Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BOC-NH-PEG2-propene | CAS:2410236-85-8 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 2. Buy BOC-NH-PEG2-propene (EVT-11998042) [evitachem.com]
- 3. BOC-NH-PEG2-propene - Immunomart [immunomart.com]
- To cite this document: BenchChem. [Technical Guide: BOC-NH-PEG2-propene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676993#cas-number-for-boc-nh-peg2-propene\]](https://www.benchchem.com/product/b1676993#cas-number-for-boc-nh-peg2-propene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

